molecular formula C15H15NO3S B1664384 Adrafinil CAS No. 827603-96-3

Adrafinil

Cat. No.: B1664384
CAS No.: 827603-96-3
M. Wt: 289.4 g/mol
InChI Key: CGNMLOKEMNBUAI-FQEVSTJZSA-N
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Description

Adrafinil is a synthetic compound that was initially developed in France by Louis Lafon Laboratories in the 1970s. It is known for its wakefulness-promoting properties and is primarily used to combat excessive sleepiness and inattention, particularly in elderly patients. This compound is a prodrug, meaning it is metabolized in the body to produce an active compound, modafinil, which exerts similar pharmacological effects .

Preparation Methods

Adrafinil can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Preparation of Benzhydrol: Benzhydrol is prepared from benzophenone through a reduction reaction.

    Formation of Diphenylmethylbromide: Benzhydrol is then converted to diphenylmethylbromide using hydrobromic acid.

    Reaction with Thiourea: Diphenylmethylbromide reacts with thiourea to form the corresponding isothiouronium salt.

    Formation of this compound: The isothiouronium salt is then reacted with chloroacetamide to produce this compound.

Chemical Reactions Analysis

Adrafinil undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form modafinil, its active metabolite.

    Reduction: Reduction reactions can convert this compound back to its precursor compounds.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfinyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major product formed from the oxidation of this compound is modafinil .

Scientific Research Applications

Adrafinil has a wide range of scientific research applications:

Mechanism of Action

Adrafinil exerts its effects by being metabolized in the liver to produce modafinil. Modafinil then stimulates the release of orexin, a neuropeptide that promotes wakefulness, arousal, and vigilance. This action is achieved by activating orexin-producing neurons in the hypothalamus. Additionally, this compound and modafinil are believed to enhance the release of dopamine and norepinephrine, further contributing to their wakefulness-promoting effects .

Comparison with Similar Compounds

Adrafinil is often compared to modafinil, as both compounds share similar pharmacological effects. there are some key differences:

This compound is unique in that it is a prodrug, requiring metabolic conversion to modafinil to exert its effects. This results in a slower onset of action compared to modafinil but offers the advantage of being available as an over-the-counter supplement in some countries .

Properties

CAS No.

827603-96-3

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m0/s1

InChI Key

CGNMLOKEMNBUAI-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)NO

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Appearance

Solid powder

Key on ui other cas no.

63547-13-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

adrafinil
adrafinyl
benzhydrylsulfinylacetohydroxamic acid
CRL 40028
CRL-40028
Olmifon

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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